molecular formula C24H25N5O2 B2885022 2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 618080-49-2

2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

Cat. No.: B2885022
CAS No.: 618080-49-2
M. Wt: 415.497
InChI Key: MCZFKNNSIVMDKF-UHFFFAOYSA-N
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Description

2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
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Scientific Research Applications

DNA Recognition

One of the scientific applications of compounds similar to 2-Imino-10-Methyl-5-Oxo-N-(1-Phenylethyl)-1-Propyl-2,5-Dihydro-1H-Dipyrido[1,2-a:2',3'-d]pyrimidine-3-Carboxamide involves the recognition of specific DNA sequences. For instance, pyrrole−imidazole polyamides, which are structurally related, have been used for the recognition of core 5‘-GGG-3‘ sequences in the minor groove of double-stranded DNA (Swalley, Baird, & Dervan, 1996).

Antimicrobial Potential

Derivatives of compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial potential. These compounds have shown effectiveness against bacterial and fungal species (Rani, Saini, Kumar, & Verma, 2016).

Furan Derivatives Synthesis

The reaction of related 2-imino carboxamides with benzaldehyde in the presence of piperidine has led to the formation of new dihydrofuran derivatives, expanding the chemical repertoire for synthetic applications (Karapetyan & Tokmajyan, 2020).

Capillary Electrophoresis Applications

Compounds like this compound have been used in nonaqueous capillary electrophoresis, a technique valuable in analytical chemistry for separating substances based on their different movement in an electric field (Ye et al., 2012).

Antioxidant Agents

Derivatives of similar pyrimidine compounds have been synthesized and evaluated as potent antioxidant agents, highlighting their potential in addressing oxidative stress-related disorders (Vartale, Halikar, Pawar, & Tawde, 2016).

Mechanism of Action

Target of Action

GNF-Pf-2424, also known as “2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide”, is a potent inhibitor of the p21-activated kinase 4 (PAK4) . PAK4 is a member of the PAK family of serine/threonine kinases, which play crucial roles in cellular processes such as cytoskeletal reorganization, cell motility, and cell proliferation .

Mode of Action

The compound interacts with PAK4, inhibiting its kinase activity . This inhibition disrupts the normal functioning of PAK4, leading to changes in the cellular processes it regulates. For instance, it can lead to the inhibition of cell proliferation, which is a key process in the growth and development of cells .

Biochemical Pathways

The inhibition of PAK4 by GNF-Pf-2424 affects several biochemical pathways. PAK4 is involved in various signaling pathways, including those related to cell proliferation and survival . By inhibiting PAK4, GNF-Pf-2424 can disrupt these pathways, leading to downstream effects such as reduced cell proliferation .

Pharmacokinetics

It is known that the compound’s bioavailability, absorption, distribution, metabolism, and excretion (adme) properties can significantly impact its efficacy . For instance, poor bioavailability could limit the compound’s ability to reach its target in sufficient concentrations .

Result of Action

The primary result of GNF-Pf-2424’s action is the inhibition of PAK4 activity, leading to reduced cell proliferation . This can have significant effects at the molecular and cellular levels, potentially leading to the death of cells that rely on PAK4 for survival .

Action Environment

The action of GNF-Pf-2424 can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules can influence the compound’s ability to bind to its target .

Properties

IUPAC Name

6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-4-12-28-20(25)18(23(30)26-16(3)17-10-6-5-7-11-17)14-19-22(28)27-21-15(2)9-8-13-29(21)24(19)31/h5-11,13-14,16,25H,4,12H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZFKNNSIVMDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NC(C)C3=CC=CC=C3)C(=O)N4C=CC=C(C4=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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